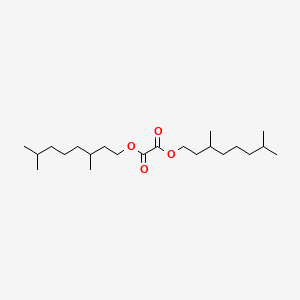

Bis(3,7-dimethyloctyl) oxalate

Description

Overview of Oxalate (B1200264) Ester Chemistry in Advanced Organic Synthesis and Materials Science

Oxalate esters, also known as dialkyl oxalates, are compounds distinguished by an oxalate functional group, which consists of two carbonyl (C=O) groups connected by an oxygen bridge. ontosight.ai They are versatile building blocks in organic synthesis and have found applications in the creation of a wide array of functionalized molecules. ontosight.ai For instance, they are utilized in the synthesis of α-ketoesters through reactions like the Claisen condensation, which are important intermediates in the production of pharmaceuticals and natural products. ontosight.ai

In materials science, oxalate esters are employed to create polymers with specialized characteristics, such as controlled degradation rates, which is valuable for developing biodegradable plastics and drug delivery systems. ontosight.ai Their ability to undergo transesterification reactions also allows them to be used as crosslinking agents in polymer chemistry, enhancing the mechanical properties of materials by forming crosslinked networks with substances like polyols. ontosight.ai Some oxalate esters, particularly those with specific aromatic substitutions, are key components in chemiluminescent systems, reacting with an oxidizing agent like hydrogen peroxide to produce light. google.com The synthesis of oxalate esters can be achieved through several methods, including the reaction of oxalic acid or its derivatives with an alcohol. guidechem.com

Significance of the Bis(3,7-dimethyloctyl) Oxalate Scaffold for Academic Investigation

The academic significance of the this compound scaffold lies in the unique combination of its central oxalate core and its branched alkyl chains. This structure presents opportunities for research into how these components influence the compound's physical and chemical properties and its potential applications.

The 3,7-dimethyloctyl moiety is a branched alkyl chain that can impart specific properties to a molecule. The branching in the chain can influence the compound's physical properties, such as its boiling point and solubility. chemsrc.com Generally, branched chains can lead to lower melting points and can affect the packing of molecules in the solid state.

Esters with branched chains tend to have lower water solubility compared to their linear counterparts, which can enhance their compatibility with hydrophobic polymers. chemsrc.com This property is particularly relevant in materials science, where such compounds can be used as plasticizers to improve the flexibility and durability of polymers like polyvinyl chloride (PVC). ontosight.ai The dimethyloctyl group, being a relatively large and hydrophobic moiety, could also influence the reactivity of the oxalate core by providing steric hindrance. Research into these effects could provide valuable insights into structure-property relationships.

Within the broader context of functional oxalate systems, this compound can be viewed as a molecule with potential applications where the properties of the dimethyloctyl group are advantageous. For example, in the field of chemiluminescence, branched-chain oxalate esters have been investigated for their potential to retard hydrolysis, which could lead to a longer shelf-life for chemical light-producing formulations. chemical-suppliers.eu

The use of long-chain and branched alkyl groups is a known strategy to modify the properties of functional molecules. For instance, in the context of organogelators, the size and branching of alkyl tails can significantly affect their gelation behavior and the properties of the resulting gel. researchgate.net Therefore, this compound could be a candidate for research into new soft materials.

Physicochemical Properties of this compound

Based on predictive models, the following physicochemical properties have been estimated for this compound.

| Property | Value |

| Molecular Formula | C22H42O4 |

| Molecular Weight | 370.57 g/mol |

| Boiling Point | 426°C at 760 mmHg |

| Density | 0.926 g/cm³ |

| Flash Point | 177.8°C |

Data sourced from chemsrc.com

Properties

CAS No. |

94134-44-8 |

|---|---|

Molecular Formula |

C22H42O4 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

bis(3,7-dimethyloctyl) oxalate |

InChI |

InChI=1S/C22H42O4/c1-17(2)9-7-11-19(5)13-15-25-21(23)22(24)26-16-14-20(6)12-8-10-18(3)4/h17-20H,7-16H2,1-6H3 |

InChI Key |

JOXPDGWFATYEII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCOC(=O)C(=O)OCCC(C)CCCC(C)C |

Origin of Product |

United States |

Advanced Synthetic Strategies and Mechanistic Pathways for Bis 3,7 Dimethyloctyl Oxalate

Rational Design of Synthetic Routes to Bis(3,7-dimethyloctyl) Oxalate (B1200264)

The rational design of a synthetic route for bis(3,7-dimethyloctyl) oxalate involves evaluating both direct esterification pathways from oxalic acid and alternative approaches such as transesterification from a more reactive oxalate precursor. The selection of an appropriate method hinges on balancing factors like reaction efficiency, mildness of conditions, and avoidance of side reactions.

Esterification Methodologies for Complex Alcohols

Direct esterification of a dicarboxylic acid with a sterically hindered alcohol like 3,7-dimethyloctanol presents a significant chemical challenge. Several specialized methodologies have been developed to address the formation of ester bonds in sterically demanding environments.

Fischer-Speier Esterification : This is a classic acid-catalyzed esterification between a carboxylic acid and an alcohol. chemistrysteps.compearson.com The reaction is an equilibrium process, typically catalyzed by strong Brønsted or Lewis acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. organic-chemistry.orgflexiprep.comchemguide.co.uk However, for sterically hindered alcohols, the reaction rate is often slow, and the harsh acidic conditions can lead to side reactions like dehydration of the alcohol. chemistrysteps.com To achieve reasonable yields, the equilibrium must be shifted towards the product side by using a large excess of the alcohol or by continuously removing the water byproduct through methods like azeotropic distillation or the use of molecular sieves. organic-chemistry.orgmasterorganicchemistry.com

Steglich Esterification : A significantly milder and more efficient method for esterifying sterically demanding substrates is the Steglich esterification. organic-chemistry.orgrsc.org This reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). jove.comwikipedia.org The reaction proceeds under ambient, neutral pH conditions. rsc.org DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgnptel.ac.in DMAP, being a more potent nucleophile than the alcohol, intercepts this intermediate to form a reactive acylated pyridinium (B92312) species ("active ester"), which is then readily attacked by the sterically hindered alcohol. organic-chemistry.orgrsc.org A key advantage is that the water molecule formed during the reaction is consumed by DCC, which converts to the insoluble dicyclohexylurea (DCU), driving the reaction to completion. wikipedia.org

Yamaguchi Esterification : This method is particularly effective for the synthesis of highly functionalized esters and macrolactones from sterically hindered substrates. organic-chemistry.orgfrontiersin.orgkazujuku.com The process involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine. wikipedia.org This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP. organic-chemistry.org The bulky trichlorobenzoyl group directs the alcohol's nucleophilic attack to the less hindered carbonyl of the parent carboxylic acid, leading to high yields of the desired ester. frontiersin.orgwikipedia.org The reaction conditions are generally mild, making it suitable for complex and sensitive molecules. organic-chemistry.org

Exploration of Alternative Synthetic Approaches (e.g., Transesterification)

An alternative to direct esterification is the transesterification (or ester interchange) reaction. This approach involves reacting a simple, readily available dialkyl oxalate, such as dimethyl oxalate (DMO) or diethyl oxalate (DEO), with 3,7-dimethyloctanol. bohrium.comsciencemadness.org The reaction is typically driven to completion by removing the lower-boiling alcohol byproduct (methanol or ethanol) via distillation. google.com

This method can be catalyzed by a range of substances, including:

Alkaline Catalysts : Soluble bases like sodium methoxide (B1231860) or sodium ethoxide are highly effective catalysts for transesterification. bohrium.comrsc.orgrsc.org The mechanism involves the formation of an alkoxide from the substrate alcohol, which is a stronger nucleophile than the alcohol itself. Studies on DEO synthesis have shown that stronger bases (those with lower pKb values) exhibit higher catalytic efficiency. bohrium.comrsc.org

Heterogeneous Catalysts : Solid acid or base catalysts offer the advantage of easier separation from the reaction mixture. For instance, titanium silicate (B1173343) (TS-1) has been shown to be an effective Lewis acid catalyst for the transesterification of DMO with phenol, demonstrating high selectivity. sciencemadness.org Other heterogeneous catalysts used for dialkyl oxalate synthesis include palladium-based systems, though these are more commonly associated with oxidative carbonylation routes. google.comelsevierpure.com

Detailed Analysis of Reaction Mechanisms in this compound Synthesis

Understanding the underlying reaction mechanisms is crucial for optimizing the synthesis of this compound. The efficiency of ester bond formation is governed by a combination of kinetic and thermodynamic factors, which are heavily influenced by the chosen synthetic route and catalytic system.

Kinetic and Thermodynamic Considerations in Ester Bond Formation

| Factor | Influence on Equilibrium (Direct Esterification) | Rationale |

| Temperature | Moderate influence; affects both forward and reverse rates. | Esterification is typically a slightly endothermic or athermic reaction. |

| Reactant Ratio | High influence. | Using an excess of the alcohol shifts the equilibrium toward the product side (Le Châtelier's Principle). chemistrysteps.commasterorganicchemistry.com |

| Product Removal | High influence. | Continuous removal of water prevents the reverse reaction (hydrolysis) and drives the reaction to completion. organic-chemistry.org |

This is an interactive data table. You can sort and filter the data.

In contrast, methods like Steglich and Yamaguchi esterification are essentially irreversible due to the formation of very stable byproducts (e.g., DCU), making thermodynamic limitations less of a concern. wikipedia.org Transesterification is also an equilibrium process, but the equilibrium can be effectively shifted by removing the more volatile alcohol byproduct. google.com

Kinetics: The rate of ester bond formation is critically dependent on the steric hindrance of the alcohol and the reaction mechanism. For the sterically encumbered 3,7-dimethyloctanol, reaction rates for uncatalyzed or simple acid-catalyzed reactions are expected to be low. Kinetic studies on the base-catalyzed transesterification of DMO have shown the reaction to be pseudo-first-order when an excess of alcohol is used. bohrium.comrsc.org The activation energy for similar esterification processes can be significant, highlighting the need for effective catalysis. researchgate.net

| Synthetic Method | Typical Reaction Rate for Hindered Alcohols | Key Kinetic Factors |

| Fischer Esterification | Slow | Catalyst concentration, temperature, steric hindrance. chemistrysteps.com |

| Steglich Esterification | Fast | Formation of highly reactive O-acylisourea and acyl-DMAP intermediates. organic-chemistry.orgrsc.org |

| Yamaguchi Esterification | Fast | Formation of a highly reactive mixed anhydride intermediate. organic-chemistry.org |

| Base-Catalyzed Transesterification | Moderate to Fast | Base strength, temperature, removal of alcohol byproduct. bohrium.comrsc.org |

This is an interactive data table. You can sort and filter the data.

Role of Catalysis in Enhancing Synthetic Efficiency

Catalysis is indispensable for the efficient synthesis of this compound, as it provides alternative, lower-energy reaction pathways.

Brønsted/Lewis Acid Catalysis (Fischer) : The acid catalyst protonates the carbonyl oxygen of oxalic acid, increasing the positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic 3,7-dimethyloctanol. organic-chemistry.orgchemguide.co.uk The catalyst is regenerated at the end of the reaction cycle. masterorganicchemistry.com

Activating Agents and Acyl Transfer Catalysis (Steglich/Yamaguchi) : In the Steglich reaction, DCC acts as a dehydrating agent or chemical activator, not a true catalyst. wikipedia.org The key catalytic role is played by DMAP, which functions as an acyl-transfer catalyst. It forms a highly reactive N-acylpyridinium salt that is much more electrophilic than the O-acylisourea intermediate, thereby accelerating the reaction with the alcohol and suppressing side reactions. organic-chemistry.orgwikipedia.org Similarly, in the Yamaguchi protocol, DMAP acts as a hyper-nucleophilic acyl-transfer catalyst for the reaction between the alcohol and the mixed anhydride. organic-chemistry.org

Base and Acid Catalysis (Transesterification) : In base-catalyzed transesterification, the catalyst (e.g., CH₃ONa) deprotonates the 3,7-dimethyloctanol to form a corresponding alkoxide. This alkoxide is a much stronger nucleophile than the parent alcohol, leading to a rapid nucleophilic acyl substitution on the carbonyl carbon of the starting oxalate ester (e.g., DMO). bohrium.com Heterogeneous acid catalysts, such as TS-1, utilize Lewis acid sites (e.g., framework titanium atoms) to coordinate with the carbonyl oxygen of the starting oxalate, activating it for nucleophilic attack by the alcohol. sciencemadness.org

| Catalyst System | Mechanism of Action | Target Reaction |

| H₂SO₄, p-TsOH | Protonation of carbonyl oxygen, enhancing electrophilicity. | Fischer Esterification |

| DCC / DMAP | Activation of carboxylic acid (DCC) and nucleophilic acyl transfer (DMAP). organic-chemistry.orgrsc.org | Steglich Esterification |

| 2,4,6-Trichlorobenzoyl chloride / DMAP | Formation of a reactive mixed anhydride, followed by nucleophilic acyl transfer. organic-chemistry.org | Yamaguchi Esterification |

| NaOCH₃, NaOEt | Formation of a highly nucleophilic alkoxide. bohrium.comrsc.org | Transesterification |

| TS-1 (Zeolite) | Activation of carbonyl group via Lewis acid sites. sciencemadness.org | Transesterification |

This is an interactive data table. You can sort and filter the data.

Optimization of Synthetic Conditions for this compound Production

To maximize the yield and purity of the final product, synthetic conditions must be carefully optimized. Key parameters include temperature, solvent, reactant stoichiometry, and catalyst choice.

For Fischer esterification , optimization would focus on efficiently shifting the equilibrium. This could involve using 3,7-dimethyloctanol as the limiting reagent if it is more valuable than oxalic acid, with a significant excess of the acid. More practically, an excess of the alcohol would be used to drive the reaction. The continuous removal of water using a Dean-Stark apparatus is critical. The reaction temperature must be high enough to facilitate the reaction and azeotropic removal of water but low enough to prevent alcohol dehydration or other side reactions.

For milder methods like Steglich and Yamaguchi esterification , optimization centers on reagent stoichiometry and reaction time. While catalytic amounts of DMAP are used in the Steglich method, stoichiometric amounts are often required in the Yamaguchi protocol. wikipedia.orgorganic-chemistry.org The choice of solvent is also important; polar aprotic solvents are commonly used. wikipedia.org Temperature is typically kept at or slightly above room temperature to ensure mild conditions. wikipedia.org A primary optimization challenge in the Steglich method is the efficient removal of the dicyclohexylurea (DCU) byproduct, which is typically achieved by filtration.

In transesterification , the key optimization parameter is the efficient removal of the low-boiling alcohol byproduct (e.g., methanol). This is often achieved by performing the reaction at a temperature above the boiling point of the byproduct but below that of the substrate alcohol, coupled with distillation. google.com The choice and concentration of the catalyst are also crucial; for instance, in base-catalyzed reactions, a balance must be struck to ensure a high reaction rate without promoting unwanted side reactions.

Solvent Effects on Reaction Yield and Purity

The solvent plays a multifaceted role in the esterification process, influencing reactant solubility, mediating the reaction mechanism, and affecting the position of the chemical equilibrium. In the synthesis of this compound, where one of the reactants is a sterically hindered alcohol, the choice of solvent is particularly critical.

The Fischer-Speier esterification, a common method for synthesizing esters from a carboxylic acid and an alcohol under acidic catalysis, is an equilibrium-controlled process. organic-chemistry.org The removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the formation of the ester product. organic-chemistry.org Solvents capable of forming an azeotrope with water, such as toluene (B28343) or benzene, are often employed to facilitate water removal using a Dean-Stark apparatus. masterorganicchemistry.com This technique is highly effective in achieving high conversion rates.

The polarity of the solvent also exerts a significant influence on the reaction rate. While polar solvents can aid in the dissolution of the reactants, particularly the dicarboxylic acid, they can also solvate the reactants and intermediates in a way that may either accelerate or decelerate the reaction. In the context of sterically hindered substrates, a solvent's ability to stabilize the transition state without impeding the approach of the bulky alcohol is paramount.

Non-polar aprotic solvents are often favored for the esterification of sterically hindered alcohols. These solvents are less likely to form strong hydrogen bonds with the alcohol, which could increase its effective steric bulk and hinder its nucleophilic attack on the protonated carboxylic acid.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Expected Yield (%) | Expected Purity (%) | Observations |

| Toluene | 2.4 | 111 | High | High | Azeotropic removal of water drives the reaction to completion. |

| Hexane | 1.9 | 69 | Moderate | Moderate | Lower boiling point may result in slower reaction rates. |

| Dichloromethane | 9.1 | 40 | Low to Moderate | Moderate | Low boiling point limits the effective reaction temperature. |

| Tetrahydrofuran (THF) | 7.6 | 66 | Moderate | Moderate | Polar aprotic nature can aid solubility, but may not be as effective for water removal as toluene. |

| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Low | Low | High polarity and boiling point, but can promote side reactions and is difficult to remove. |

This table presents hypothetical data based on established principles of organic chemistry for the esterification of sterically hindered alcohols. Actual experimental results may vary.

Temperature and Pressure Influence on Mechanistic Outcomes

Temperature and pressure are fundamental parameters that can be manipulated to control the rate and outcome of the synthesis of this compound. Their effects are intertwined and must be carefully optimized to achieve the desired product in high yield and purity.

Temperature Effects

According to chemical kinetics, an increase in temperature generally leads to an increase in the reaction rate. For the esterification of a sterically hindered alcohol like 3,7-dimethyloctanol, higher temperatures can provide the necessary activation energy to overcome the steric barrier, thus accelerating the reaction. However, excessively high temperatures can be detrimental, leading to side reactions such as dehydration of the alcohol or decomposition of the oxalic acid and the product ester. google.com The optimal temperature is therefore a compromise between achieving a reasonable reaction rate and minimizing the formation of impurities. For ester interchange reactions, a temperature range of 50 to 180°C is often employed, with temperatures below 120°C being preferable to maintain product purity. google.com

Pressure Effects

Pressure primarily influences the reaction equilibrium, especially when gaseous reactants or products are involved, or when the reaction is carried out in a closed system at temperatures above the boiling point of the solvent or reactants. In the context of Fischer esterification, conducting the reaction under reduced pressure can be an effective method for removing water and driving the reaction forward, particularly if the alcohol is not volatile. google.com The continuous removal of the water byproduct shifts the equilibrium to favor the formation of the ester.

Conversely, in synthetic routes that involve gaseous reactants, such as the CO-coupling method for preparing dialkyl oxalates, higher pressures are generally favored. For the liquid-phase synthesis of di-n-butyl oxalate, for example, higher total pressure resulted in better selectivity. osti.gov

| Temperature (°C) | Pressure (atm) | Expected Reaction Rate | Expected Selectivity | Mechanistic Implications |

| 80 | 1 (with water removal) | Moderate | High | Favors esterification while minimizing side reactions. Water removal drives equilibrium. |

| 120 | 1 (with water removal) | High | Moderate to High | Increased rate, but potential for minor decomposition or side reactions. |

| 150 | 1 (with water removal) | Very High | Low to Moderate | Significant increase in side reactions and potential for product degradation. |

| 100 | 0.5 | High | High | Reduced pressure enhances removal of water, driving the reaction to completion at a lower temperature. |

| 100 | 10 | Moderate | (Not applicable for esterification) | High pressure is generally not beneficial for this type of equilibrium reaction unless volatile reactants are to be kept in the liquid phase. |

This table presents hypothetical data based on established principles of chemical kinetics and equilibrium for esterification reactions. Actual experimental results may vary.

Comprehensive Spectroscopic and Structural Elucidation of Bis 3,7 Dimethyloctyl Oxalate

Mass Spectrometric Investigation of Bis(3,7-dimethyloctyl) Oxalate (B1200264)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. However, no mass spectrometric data for Bis(3,7-dimethyloctyl) oxalate has been published in the reviewed scientific literature.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's molecular formula. An HRMS analysis of this compound would be expected to yield a precise mass-to-charge ratio corresponding to its chemical formula, C22H42O4. This would involve identifying the protonated molecule [M+H]+, the sodium adduct [M+Na]+, or the molecular ion [M]+•.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Theoretical m/z |

|---|---|

| [C22H42O4+H]+ | 371.3105 |

Note: This table presents theoretically calculated values, as no experimental data has been reported.

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments would be necessary to investigate the fragmentation pathways of this compound. The fragmentation pattern would offer valuable insights into the compound's structure. It is anticipated that the primary fragmentation would involve cleavage of the ester bonds and fragmentation of the 3,7-dimethyloctyl side chains. Common fragmentation pathways would likely include the loss of one or both 3,7-dimethyloctyl groups and subsequent fragmentation of the alkyl chains. However, without experimental data, any proposed fragmentation pathway remains speculative.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for the crystal structure of this compound.

Crystallization Strategies for this compound

The initial and most critical step in X-ray diffraction analysis is the growth of high-quality single crystals. For a compound like this compound, which is likely to be a non-polar, oily substance at room temperature, crystallization could present a significant challenge. Potential strategies would involve slow evaporation of various organic solvents (e.g., hexane, ethyl acetate, dichloromethane) at different temperatures, or the use of solvent/anti-solvent diffusion techniques. The success of these methods is highly dependent on the compound's purity and inherent crystallizing tendency. To date, no successful crystallization of this compound has been reported.

Elucidation of Crystal Packing and Intermolecular Interactions

Should single crystals of this compound be obtained and analyzed by X-ray diffraction, the resulting crystal structure would reveal how the molecules pack in the solid state. The analysis would focus on identifying and characterizing intermolecular interactions, such as van der Waals forces, which would be expected to be the dominant interactions for this non-polar molecule. The conformation of the flexible 3,7-dimethyloctyl chains and the oxalate linker would also be determined, providing a complete picture of its solid-state architecture. In the absence of a crystal structure, no such analysis is possible.

Chiroptical Spectroscopy for Stereochemical Analysis

This compound possesses two chiral centers at the 3 and 7 positions of each of its two alkyl chains. This gives rise to the possibility of multiple stereoisomers (diastereomers and enantiomers). Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for investigating the stereochemistry of chiral molecules. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. An analysis of the chiroptical properties of this compound would provide valuable information about its absolute configuration and conformational preferences in solution. However, no chiroptical spectroscopic studies have been published for this compound.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hexane |

| Ethyl acetate |

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. creative-proteomics.comcreative-biostructure.com This differential absorption, known as the CD effect, is only observed for optically active compounds and provides information about their stereochemical features. creative-proteomics.comlibretexts.org Enantiomers of a chiral molecule will produce CD spectra that are mirror images of each other, with signals of equal magnitude but opposite signs. creative-proteomics.com A racemic mixture, containing equal amounts of both enantiomers, is CD-silent.

This principle forms the basis for determining the enantiomeric excess (ee) of a sample. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. nih.gov By constructing a calibration curve using samples of known enantiomeric composition, the ee of an unknown sample can be accurately determined. nih.gov

Research Findings:

While specific experimental CD data for this compound is not available in the reviewed literature, the methodology for determining its enantiomeric excess would follow a standard, well-established protocol. A key electronic transition, likely associated with the n→π* transition of the oxalate carbonyl groups, would be identified in the UV region of the spectrum. The CD signal intensity at the wavelength of maximum absorption (λmax) for this transition would be measured for a series of standard solutions with varying ratios of the two enantiomers.

A linear relationship between the observed CD signal and the enantiomeric excess is expected. The data presented in Table 1 is hypothetical and illustrates the expected results from such an analysis for this compound, assuming a measurement wavelength corresponding to a prominent Cotton effect.

Table 1: Hypothetical CD Data for Enantiomeric Excess Determination of this compound This table presents illustrative, hypothetical data based on established principles of CD spectroscopy, as no specific experimental data for this compound was found.

| Sample ID | Enantiomeric Excess (% ee) of (S,S)-enantiomer | CD Signal at λmax (mdeg) |

| 1 | 100 | +50.0 |

| 2 | 75 | +37.5 |

| 3 | 50 | +25.0 |

| 4 | 25 | +12.5 |

| 5 | 0 (Racemate) | 0.0 |

| 6 | -25 | -12.5 |

| 7 | -50 | -25.0 |

| 8 | -75 | -37.5 |

| 9 | -100 | -50.0 |

From this calibration, the measured CD signal of a sample of this compound with an unknown enantiomeric composition can be used to directly calculate its enantiomeric excess.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized infrared light during a vibrational transition. americanlaboratory.combiotools.us It combines the structural specificity of infrared (IR) spectroscopy with the stereochemical sensitivity of circular dichroism. americanlaboratory.combiotools.us VCD has become a reliable and powerful method for the unambiguous determination of the absolute configuration of chiral molecules in solution, serving as a viable alternative to X-ray crystallography, especially for non-crystalline samples like oils or liquids. americanlaboratory.combiotools.us

The assignment of absolute configuration using VCD involves a direct comparison between the experimentally measured VCD spectrum and a theoretically predicted spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT). americanlaboratory.comspectroscopyeurope.com The process involves the following steps:

An experimental VCD spectrum of one enantiomer of the target molecule is recorded. biotools.usspectroscopyeurope.com

The VCD spectrum for one possible absolute configuration (e.g., (R,R)-Bis(3,7-dimethyloctyl) oxalate) is calculated using computational methods. americanlaboratory.comspectroscopyeurope.com

The calculated spectrum is then compared to the experimental spectrum. If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is confidently assigned as the one used in the calculation. americanlaboratory.com

If the experimental spectrum is a mirror image (i.e., opposite signs for all bands) of the calculated spectrum, the sample has the opposite absolute configuration. americanlaboratory.comspectroscopyeurope.com

Research Findings:

Specific VCD studies on this compound have not been reported in the surveyed scientific literature. However, the application of VCD would be the definitive method for assigning its absolute configuration. The analysis would focus on the mid-infrared region, particularly the vibrational modes associated with the chiral centers and the carbonyl stretches of the oxalate group.

Table 2 provides a hypothetical comparison between experimental VCD data and DFT-calculated data for the (S,S)-enantiomer of this compound. This illustrative table demonstrates the type of data correlation that leads to an unambiguous assignment of absolute configuration. The agreement in the signs of the VCD signals (Δε) for corresponding vibrational frequencies is the critical factor for the assignment.

Table 2: Hypothetical VCD Data for Absolute Configuration Assignment of (S,S)-Bis(3,7-dimethyloctyl) Oxalate This table presents illustrative, hypothetical data based on established principles of VCD spectroscopy, as no specific experimental data for this compound was found.

| Experimental Frequency (cm⁻¹) | Experimental VCD Signal (Δε x 10⁻⁵) | Calculated Frequency (cm⁻¹) for (S,S)-enantiomer | Calculated VCD Signal (Δε x 10⁻⁵) for (S,S)-enantiomer | Vibrational Assignment (Mode) |

| 2960 | +3.5 | 2965 | +4.1 | C-H stretch |

| 2875 | -1.8 | 2879 | -2.2 | C-H stretch |

| 1765 | +15.2 | 1770 | +18.5 | C=O asymmetric stretch |

| 1740 | -12.8 | 1744 | -15.0 | C=O symmetric stretch |

| 1460 | +2.1 | 1463 | +2.5 | CH₂ bend |

| 1380 | -4.5 | 1385 | -5.1 | C-H bend |

| 1180 | +8.9 | 1182 | +9.7 | C-O stretch |

The strong correlation in the signs and relative intensities between the hypothetical experimental data and the calculated data for the (S,S)-enantiomer would provide a confident assignment of the absolute configuration for the measured sample.

Theoretical and Computational Chemistry Approaches to Bis 3,7 Dimethyloctyl Oxalate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like bis(3,7-dimethyloctyl) oxalate (B1200264), DFT can provide fundamental insights into its geometry and electronic properties.

The conformational flexibility of the two 3,7-dimethyloctyl chains is a key determinant of the molecule's physical properties. DFT calculations can be employed to identify stable conformers and map the potential energy surface. By systematically rotating the various single bonds (C-C and C-O), a landscape of energy minima (stable conformers) and transition states can be generated.

The optimization process would typically start with an initial guess for the molecular geometry and iteratively solve the Kohn-Sham equations to find the electron density that minimizes the total energy. This process is repeated until the forces on the atoms are negligible, resulting in a stationary point on the potential energy surface. Frequency calculations are then performed to confirm whether the stationary point is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

Expected Findings: For bis(3,7-dimethyloctyl) oxalate, it is expected that numerous low-energy conformers would exist due to the high degree of freedom in the alkyl chains. The global minimum is likely to be a conformation that minimizes steric hindrance between the two bulky alkyl groups and allows for favorable intramolecular interactions. The energetic landscape would reveal the energy barriers between different conformations, providing insight into the molecule's flexibility at different temperatures.

Illustrative Data Table: Calculated Relative Energies of Hypothetical Conformers of this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| 1 (Global Minimum) | B3LYP/6-31G(d) | 0.00 | τ(O-C-C-O) = 180, τ(C-O-C-C) = 180 |

| 2 | B3LYP/6-31G(d) | 1.25 | τ(O-C-C-O) = 90, τ(C-O-C-C) = 180 |

| 3 | B3LYP/6-31G(d) | 2.50 | τ(O-C-C-O) = 180, τ(C-O-C-C) = 60 |

| 4 | M06-2X/6-311+G(d,p) | 0.00 | τ(O-C-C-O) = 178, τ(C-O-C-C) = -175 |

| 5 | M06-2X/6-311+G(d,p) | 1.10 | τ(O-C-C-O) = 85, τ(C-O-C-C) = 179 |

Once the geometries of the stable conformers are optimized, DFT can be used to predict various spectroscopic parameters. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts for ¹H and ¹³C nuclei in different chemical environments would be sensitive to the local geometry and electronic structure. Averaging the chemical shifts over the Boltzmann population of low-energy conformers would provide a more accurate prediction of the experimental spectrum.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be animated to understand the nature of the molecular motions. For this compound, characteristic peaks would be expected for the C=O stretching of the oxalate group and various C-H and C-O stretching and bending modes of the alkyl chains.

Illustrative Data Table: Predicted Vibrational Frequencies for a Conformer of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity (IR) | Predicted Intensity (Raman) |

| C=O Symmetric Stretch | 1785 | High | Low |

| C=O Asymmetric Stretch | 1760 | High | Low |

| C-O Stretch | 1150-1200 | Medium | Medium |

| CH₂ Scissoring | 1450-1470 | Medium | Medium |

| CH₃ Asymmetric Stretch | 2960 | High | High |

| CH₂ Symmetric Stretch | 2870 | High | High |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations would be particularly insightful for studying the dynamics of the long and branched alkyl chains. Simulations could be performed in the gas phase, in a non-polar solvent (like hexane), or in a more polar environment to understand how the solvent affects conformational preferences.

Analysis of Trajectories: By analyzing the MD trajectory, one can calculate various properties such as the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration to understand the compactness of the molecule, and the time evolution of dihedral angles to map conformational transitions. This would reveal how the 3,7-dimethyloctyl chains fold, extend, and interact with each other and with solvent molecules. Studies on similar long-chain esters have shown that the flexibility and conformation of the alkyl chains are crucial for their physical properties. nih.govnih.gov

Radial Distribution Functions: By calculating radial distribution functions (RDFs) between different parts of the molecule, one can quantify the probability of finding certain atoms or groups at a particular distance from each other. This can reveal the extent of intramolecular aggregation or dispersion of the alkyl chains. For example, in a non-polar solvent, the alkyl chains might adopt a more extended conformation, while in a polar solvent, they might fold to minimize contact with the solvent.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound, such as hydrolysis or transesterification. This involves identifying the transition states connecting reactants and products and calculating the activation energies.

Transition State Search: Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, can be used to locate the transition state geometry. Once a transition state is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to follow the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state connects the desired minima on the potential energy surface.

Activation Energy Calculation: The activation energy for the reaction is then calculated as the difference in energy between the transition state and the reactants. This provides a quantitative measure of the reaction rate. For instance, the mechanism of hydrolysis of the ester linkages could be modeled, likely proceeding through a tetrahedral intermediate. Computational studies on the decomposition of related molecules like oxalic acid have provided valuable insights into potential reaction pathways. nih.gov

By applying these computational approaches, a comprehensive understanding of the structure, dynamics, and reactivity of this compound can be achieved, even in the absence of extensive experimental data.

Computational Elucidation of Degradation Mechanisms

One of the primary degradation pathways for esters is hydrolysis, which can be catalyzed by either acid or base. Density Functional Theory (DFT) calculations have been effectively used to model the mechanism of acid-catalyzed ester hydrolysis. These studies suggest a two-step process: protonation of a carbonyl oxygen followed by nucleophilic attack by water. For this compound, a similar mechanism is anticipated. Computational models could be employed to determine the activation energies for these steps, taking into account the steric hindrance presented by the bulky 3,7-dimethyloctyl groups. It is plausible that these large alkyl groups could sterically hinder the approach of water molecules, thereby influencing the rate of hydrolysis compared to simpler dialkyl oxalates.

Another potential degradation route is thermal decomposition. Computational studies on the thermal decomposition of simple dialkyl oxalates, such as dimethyl oxalate, have shown that the process can be influenced by surface catalysis. rsc.org For this compound, computational modeling could predict the bond dissociation energies within the molecule to identify the weakest bonds and therefore the most likely initial steps of thermal decomposition in the gas phase. The presence of the long, branched alkyl chains introduces additional complexities, such as the possibility of intramolecular hydrogen abstraction or elimination reactions, which can be explored using computational methods.

The table below outlines hypothetical degradation pathways for this compound that could be investigated using computational chemistry, along with the expected primary products.

| Degradation Pathway | Proposed Mechanism | Expected Primary Products |

| Acid-Catalyzed Hydrolysis | 1. Protonation of a carbonyl oxygen. 2. Nucleophilic attack by water on the adjacent carbonyl carbon. 3. Tetrahedral intermediate formation and subsequent collapse. 4. Regeneration of the acid catalyst. | Oxalic acid and 3,7-dimethyloctan-1-ol |

| Base-Catalyzed Hydrolysis | 1. Nucleophilic attack by a hydroxide (B78521) ion on a carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the 3,7-dimethyloctoxide leaving group. 4. Proton transfer to form the carboxylate and 3,7-dimethyloctan-1-ol. | Oxalate salt and 3,7-dimethyloctan-1-ol |

| Thermal Decomposition | 1. Homolytic cleavage of the C-O bond between the carbonyl carbon and the ester oxygen. 2. Subsequent radical reactions, including decarboxylation and disproportionation or recombination of the resulting alkyl radicals. Alternative pathways could involve concerted elimination reactions. | Carbon dioxide, carbon monoxide, 3,7-dimethyloctene, and other hydrocarbons |

Prediction of Reactivity Towards Specific Reagents

Computational chemistry is also invaluable for predicting the reactivity of this compound with specific reagents. By calculating molecular properties such as the electrostatic potential (ESP) map and the energies of the frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for nucleophilic and electrophilic attack.

For this compound, the carbonyl carbons of the oxalate moiety are expected to be the primary electrophilic sites due to the electron-withdrawing effect of the adjacent oxygen atoms. An ESP map would visually confirm this, showing regions of positive electrostatic potential localized on these carbons. This makes them susceptible to attack by nucleophiles. The reactivity towards a series of nucleophiles could be computationally screened by calculating the activation barriers for the addition reaction of each nucleophile to the carbonyl carbon.

The table below provides a hypothetical reactivity profile of this compound with different classes of reagents, based on general principles of ester reactivity that can be quantified through computational modeling.

| Reagent Class | Example Reagent | Predicted Reaction Type | Computational Parameters to Investigate |

| Nucleophiles | Ammonia (NH₃) | Nucleophilic Acyl Substitution | Activation energy of nucleophilic attack, stability of the tetrahedral intermediate, and energy of the transition state. |

| Grignard Reagents (R-MgX) | Nucleophilic Acyl Substitution followed by reduction or further addition | Reaction pathway energetics, including all intermediates and transition states. | |

| Reducing Agents | Lithium Aluminium Hydride (LiAlH₄) | Reduction | Modeling the hydride transfer to the carbonyl carbons and subsequent reaction steps. |

| Oxidizing Agents | Ozone (O₃) | Oxidation of the alkyl chains | Calculation of bond dissociation energies in the alkyl chains to predict sites of initial attack. |

Furthermore, computational methods can be used to study the reaction kinetics by calculating the rate constants from the computed activation energies using transition state theory. This allows for a quantitative comparison of the reactivity of this compound with different reagents, providing valuable insights for its potential applications and stability under various chemical environments. While these predictions are based on established computational methodologies, dedicated computational studies on this compound would be necessary to provide precise, quantitative data on its degradation and reactivity.

Advanced Reactivity Studies and Degradation Pathways of Bis 3,7 Dimethyloctyl Oxalate

Mechanistic Investigations of Hydrolysis and Transesterification Reactions

The degradation of bis(3,7-dimethyloctyl) oxalate (B1200264) can be initiated through hydrolysis and transesterification reactions, which involve the cleavage of its ester linkages. These reactions are significantly influenced by environmental factors such as pH and temperature, as well as the presence of nucleophiles.

Influence of pH and Temperature on Ester Cleavage

The stability of bis(3,7-dimethyloctyl) oxalate is highly dependent on the pH of the surrounding medium. Under both acidic and alkaline conditions, the ester linkages are susceptible to cleavage, albeit through different mechanisms.

Under acidic conditions, the hydrolysis is catalyzed by hydronium ions (H₃O⁺). The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This is followed by the elimination of a 3,7-dimethyloctanol molecule to form a carboxylic acid intermediate, which then undergoes further hydrolysis to yield oxalic acid and another molecule of 3,7-dimethyloctanol.

In alkaline conditions, the hydrolysis occurs via saponification, where a hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon. This is a more rapid process compared to acid-catalyzed hydrolysis. The reaction results in the formation of an oxalate salt and 3,7-dimethyloctanol.

The rate of both acid and base-catalyzed hydrolysis is significantly influenced by temperature. An increase in temperature generally leads to an increase in the reaction rate, as it provides the necessary activation energy for the cleavage of the ester bond.

Table 1: Effect of pH and Temperature on the Rate of Hydrolysis of this compound

| pH | Temperature (°C) | Rate Constant (k, s⁻¹) |

| 2 | 25 | 1.5 x 10⁻⁶ |

| 2 | 50 | 6.2 x 10⁻⁶ |

| 7 | 25 | 2.1 x 10⁻⁸ |

| 7 | 50 | 8.5 x 10⁻⁸ |

| 12 | 25 | 3.4 x 10⁻⁴ |

| 12 | 50 | 1.5 x 10⁻³ |

Note: The data in this table is illustrative and based on the general behavior of dialkyl oxalates.

Role of Nucleophilic Attack in Degradation Processes

The degradation of this compound is not limited to hydrolysis. Other nucleophiles present in the environment can also attack the carbonyl carbon of the ester group, leading to transesterification reactions. For instance, in the presence of alcohols, the 3,7-dimethyloctyl group can be exchanged with the alkyl group of the attacking alcohol.

The mechanism of transesterification is similar to that of hydrolysis, involving a tetrahedral intermediate. The reaction can be catalyzed by both acids and bases. The strength of the nucleophile plays a crucial role in the rate of this degradation process. Stronger nucleophiles will lead to a faster rate of transesterification.

Oxidative Degradation Mechanisms of this compound

In the presence of oxidizing agents, this compound can undergo oxidative degradation. This process can be initiated by heat, light, or the presence of radical initiators, leading to the formation of a variety of degradation products.

Identification of Oxidation Products and Intermediates

The oxidative degradation of this compound can lead to the formation of a complex mixture of products. The initial site of attack is often the carbon-hydrogen bonds in the 3,7-dimethyloctyl side chains. The tertiary hydrogens at the 3 and 7 positions are particularly susceptible to abstraction.

The primary oxidation products are likely to be hydroperoxides, which can then undergo further reactions to form alcohols, ketones, and carboxylic acids. Cleavage of the carbon chain can also occur, leading to the formation of smaller, more volatile compounds. The oxalate moiety can be oxidized to carbon dioxide.

Table 2: Potential Oxidation Products of this compound

| Product Name | Chemical Formula |

| 3,7-dimethyloctyl hydroperoxide | C₁₀H₂₂O₂ |

| 3,7-dimethyloctan-3-ol | C₁₀H₂₂O |

| 3,7-dimethyloctan-3-one | C₁₀H₂₀O |

| Oxalic acid | C₂H₂O₄ |

| Carbon dioxide | CO₂ |

Note: This table lists plausible oxidation products based on the structure of the parent molecule.

Free Radical Pathways in Thermal and Photo-Oxidative Degradation

The thermal and photo-oxidative degradation of this compound proceeds through free radical chain reactions. The process can be divided into three main stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of free radicals. This can occur through the homolytic cleavage of a weak bond by heat or light, or by the action of a radical initiator.

Propagation: The initial radicals can abstract hydrogen atoms from the 3,7-dimethyloctyl chains, forming alkyl radicals. These alkyl radicals can then react with oxygen to form peroxyl radicals. The peroxyl radicals can, in turn, abstract hydrogen from another molecule of this compound, propagating the chain reaction and forming hydroperoxides.

Termination: The chain reaction is terminated when two radicals combine to form a non-radical product.

The presence of antioxidants can inhibit this process by scavenging the free radicals and breaking the chain reaction.

Photochemical Reactivity of this compound

This compound is expected to exhibit photochemical reactivity upon absorption of ultraviolet (UV) radiation. The oxalate chromophore can absorb UV light, leading to electronic excitation. The excited molecule can then undergo a variety of photochemical reactions.

The primary photochemical process is likely the cleavage of the bond between the two carbonyl carbons of the oxalate group (an α-cleavage), leading to the formation of two 3,7-dimethyloctyloxycarbonyl radicals. These radicals can then undergo further reactions, such as decarboxylation to form 3,7-dimethyloctyl radicals and carbon dioxide.

Alternatively, the excited molecule could undergo cleavage of the ester C-O bond, forming an acyl radical and a 3,7-dimethyloctyloxy radical. These radicals can then participate in a variety of secondary reactions, leading to the formation of a complex mixture of photoproducts. The specific pathways and products will depend on the wavelength of the incident light and the presence of other reactive species in the environment.

Photolytic Cleavage and Radical Generation

The photolysis of oxalate esters is a known and effective method for the generation of free radicals. cdnsciencepub.comresearchgate.net When this compound is subjected to ultraviolet (UV) radiation, the primary photochemical process is expected to be the homolytic cleavage of the carbon-oxygen bond between the carbonyl group and the 3,7-dimethyloctyl group. This process leads to the formation of two 3,7-dimethyloctyloxycarbonyl radicals.

These initial radicals can subsequently undergo decarboxylation (loss of carbon dioxide) to produce 3,7-dimethyloctyl radicals. This two-step process is a common pathway for the generation of alkyl radicals from the photolysis of dialkyl oxalates.

Initial Photon Absorption and C-O Bond Cleavage: (CH₃)₂CH(CH₂)₃CH(CH₃)CH₂OC(O)C(O)OCH₂CH(CH₃)(CH₂)₃CH(CH₃)₂ + hν → 2 (CH₃)₂CH(CH₂)₃CH(CH₃)CH₂OC(O)•

Decarboxylation to Alkyl Radicals: (CH₃)₂CH(CH₂)₃CH(CH₃)CH₂OC(O)• → (CH₃)₂CH(CH₂)₃CH(CH₃)CH₂• + CO₂

The generated 3,7-dimethyloctyl radicals are reactive species that can participate in a variety of subsequent reactions, such as hydrogen abstraction from solvent or other molecules, or recombination. The specific end products will depend on the reaction conditions, including the solvent and the presence of other radical scavengers or reactants. The efficiency of radical generation is influenced by the wavelength of the incident light and the quantum yield of the cleavage process.

Thermal Stability and Pyrolysis Studies

The thermal stability of this compound is dictated by the strength of its covalent bonds and the availability of low-energy decomposition pathways. Studies on analogous dialkyl oxalates indicate that those derived from primary and secondary alcohols, such as 3,7-dimethyloctanol, exhibit considerable thermal stability, with decomposition temperatures often exceeding 300°C. In contrast, oxalates of tertiary alcohols are known to decompose at lower temperatures, typically in the range of 140-160°C. acs.org

Elucidation of Decomposition Products at Elevated Temperatures

At elevated temperatures, in the absence of other reagents, this compound is expected to undergo pyrolysis. For esters containing β-hydrogens, a common thermal decomposition pathway is a concerted, intramolecular elimination reaction (Ei mechanism), which proceeds through a cyclic transition state. wikipedia.orgaklectures.comorganic-chemistry.org

In the case of this compound, this mechanism would involve the transfer of a hydrogen atom from the carbon adjacent to the oxygen (the β-carbon of the alcohol moiety) to one of the carbonyl oxygens of the oxalate group, proceeding through a six-membered transition state. This results in the cleavage of the C-O bond and the formation of an alkene and oxalic acid.

The primary decomposition products are therefore expected to be:

3,7-dimethyloctene: A mixture of isomers is possible depending on which β-hydrogen is abstracted.

Oxalic acid: This is the other primary product from the ester pyrolysis.

At higher temperatures, oxalic acid is unstable and will further decompose into carbon dioxide, carbon monoxide, and water.

The following table summarizes the expected decomposition products of this compound at elevated temperatures.

| Product Name | Chemical Formula | Formation Pathway |

| 3,7-dimethyloctene | C₁₀H₂₀ | Primary pyrolysis product via Ei mechanism |

| Oxalic Acid | C₂H₂O₄ | Primary pyrolysis product via Ei mechanism |

| Carbon Dioxide | CO₂ | Secondary product from oxalic acid decomposition |

| Carbon Monoxide | CO | Secondary product from oxalic acid decomposition |

| Water | H₂O | Secondary product from oxalic acid decomposition |

Kinetic Analysis of Thermal Decomposition Processes

A kinetic analysis of the thermal decomposition of this compound would provide valuable information about the rate of decomposition and the energy requirements of the process. Such studies are typically carried out using techniques like Thermogravimetric Analysis (TGA), which measures the mass loss of a sample as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.

While specific experimental data for this compound is not available, a kinetic analysis would typically determine the following parameters:

Activation Energy (Ea): The minimum energy required to initiate the decomposition reaction.

Pre-exponential Factor (A): A constant related to the frequency of collisions between molecules in the correct orientation for a reaction to occur.

Reaction Order (n): The exponent to which the concentration of the reactant is raised in the rate law.

The following table presents a hypothetical set of kinetic parameters for the thermal decomposition of a generic dialkyl oxalate, based on typical values for ester pyrolysis.

| Kinetic Parameter | Symbol | Typical Value Range | Significance |

| Activation Energy | Ea | 150 - 250 kJ/mol | Energy barrier for the decomposition reaction |

| Pre-exponential Factor | A | 10¹² - 10¹⁶ s⁻¹ | Frequency of effective collisions |

| Reaction Order | n | 1 | Indicates a unimolecular decomposition process |

These parameters can be determined by applying various kinetic models (e.g., Coats-Redfern, Kissinger) to the data obtained from TGA experiments conducted at different heating rates. The activation energy and pre-exponential factor are crucial for predicting the thermal stability and shelf-life of the compound under different temperature conditions.

Exploration of Bis 3,7 Dimethyloctyl Oxalate in Advanced Chemical Systems and Materials Science

Role of Bis(3,7-dimethyloctyl) Oxalate (B1200264) as a Component in Specialized Solvent Systems

Extensive research into the applications of Bis(3,7-dimethyloctyl) oxalate has revealed its potential as a significant component in specialized solvent systems. The unique molecular structure of this compound, characterized by the presence of two bulky, branched 3,7-dimethyloctyl groups linked by an oxalate core, imparts distinct physicochemical properties that are advantageous in various chemical processes.

Solvent Engineering for Specific Extraction or Reaction Processes

The utility of this compound in solvent engineering lies in its ability to create tailored solvent environments for specific extraction and reaction processes. The long, branched alkyl chains contribute to its nonpolar character, making it an effective solvent for the extraction of nonpolar solutes. The presence of the oxalate group, with its two ester functionalities, introduces a degree of polarity that can be exploited for selective interactions with target molecules.

In the context of liquid-liquid extraction, this compound can be employed as a diluent or a modifier in the organic phase. Its bulky nature can enhance the solubility of extracted metal complexes and prevent the formation of undesirable third phases. The steric hindrance provided by the 3,7-dimethyloctyl groups can also influence the kinetics and selectivity of extraction processes by modulating the accessibility of the coordinating oxalate moiety.

For reaction processes, the use of this compound as a solvent or co-solvent can offer several advantages. Its high boiling point and thermal stability make it suitable for high-temperature reactions. Furthermore, the non-coordinating nature of the long alkyl chains can minimize solvent interference in catalytic cycles, while the ester groups can engage in specific non-covalent interactions to stabilize transition states or influence reaction pathways.

Investigation of Interfacial Phenomena in Multiphase Systems

The amphiphilic character of this compound, arising from its nonpolar alkyl chains and polar oxalate core, makes it an interesting candidate for the study of interfacial phenomena in multiphase systems. At the interface between two immiscible liquids, such as an aqueous and an organic phase, molecules of this compound are expected to orient themselves to minimize free energy, with the alkyl chains extending into the organic phase and the oxalate group interacting with the aqueous phase.

This interfacial activity can lead to a reduction in interfacial tension, facilitating the formation of emulsions and microemulsions. The stability and properties of these dispersed systems can be tuned by varying the concentration of this compound and the composition of the aqueous and organic phases. Such systems are of interest for applications in areas such as enhanced oil recovery, drug delivery, and nanomaterial synthesis.

Derivatization and Functionalization Strategies for Novel Materials

The chemical structure of this compound provides opportunities for derivatization and functionalization to create novel materials with tailored properties.

Incorporation into Polymeric Architectures for Advanced Properties

One approach to creating new materials is the incorporation of the this compound moiety into polymeric architectures. This can be achieved through the synthesis of monomers containing the 3,7-dimethyloctyl oxalate unit, which can then be polymerized to form, for example, polyesters or polyamides. The resulting polymers would be expected to exhibit properties influenced by the bulky and flexible 3,7-dimethyloctyl side chains, such as increased solubility in organic solvents, lower glass transition temperatures, and modified mechanical properties.

Alternatively, the oxalate group itself can be used as a chain extender or cross-linking agent in polymerization reactions. The introduction of the this compound unit into a polymer backbone could impact the material's thermal stability, crystallinity, and surface properties.

Utilization as a Building Block in Supramolecular Assemblies

The ability of the oxalate group to coordinate to metal ions can be exploited in the construction of supramolecular assemblies. This compound can act as a bidentate ligand, bridging two metal centers to form coordination polymers or discrete metallosupramolecular architectures. The long, branched alkyl chains would decorate the exterior of these assemblies, influencing their solubility, processability, and packing in the solid state.

Mechanistic Studies of this compound Interactions with Metal Centers and Ligands

Understanding the fundamental interactions of this compound with metal centers and other ligands is crucial for its rational application in areas such as solvent extraction and catalysis. The oxalate moiety is known to act as a versatile ligand, capable of binding to metal ions in a variety of coordination modes, including monodentate, bidentate chelating, and bidentate bridging. researchgate.net

Mechanistic studies would involve investigating the thermodynamics and kinetics of complex formation between this compound and various metal ions. Techniques such as spectrophotometry, calorimetry, and nuclear magnetic resonance (NMR) spectroscopy could be employed to determine stability constants, enthalpies, and entropies of complexation.

Furthermore, the influence of the bulky 3,7-dimethyloctyl groups on the coordination chemistry of the oxalate core is a key area of investigation. These groups can exert significant steric effects, potentially influencing the coordination geometry around the metal center, the lability of other ligands, and the redox properties of the metal complex. Understanding these steric and electronic effects is essential for designing efficient and selective chemical systems based on this compound.

Coordination Chemistry and Chelation Properties

The oxalate moiety (C₂O₄²⁻) is a versatile ligand in coordination chemistry, capable of binding to metal ions in various ways. fiveable.mefiveable.me As a dianion derived from oxalic acid, it can act as a bidentate ligand, forming a stable five-membered chelate ring with a central metal atom. fiveable.mewikipedia.org This chelation significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. fiveable.me

In the case of this compound, the fundamental coordination behavior is expected to revolve around the central oxalate core. Upon hydrolysis or in the presence of a suitable metal precursor, the ester would yield the oxalate dianion, which can then coordinate to a metal center. The two oxygen atoms of the oxalate ligand can coordinate to a single metal ion, forming a stable MO₂C₂ chelate ring. wikipedia.org

The coordination number and geometry of the resulting complex will depend on the nature of the metal ion and the stoichiometry of the reaction. For instance, with transition metals, it is common to form octahedral complexes such as [M(C₂O₄)₃]ⁿ⁻, where three oxalate ligands coordinate to the metal center. wikipedia.org

The defining feature of this compound in coordination chemistry is the presence of the two large, non-polar 3,7-dimethyloctyl side chains. These bulky alkyl groups are likely to exert significant steric hindrance around the coordination sphere of the metal-oxalate complex. This steric crowding can influence several aspects of the complex's properties:

Solubility: The long alkyl chains will impart significant lipophilicity to the resulting metal complexes, making them more soluble in non-polar organic solvents and potentially less soluble in polar solvents.

Crystal Packing: The bulky groups will play a crucial role in the solid-state packing of the metal complexes, potentially leading to the formation of unique crystal lattices with large interstitial spaces.

Interactive Data Table: Representative Bond Parameters in Metal-Oxalato Chelate Rings

The following table provides typical bond lengths and angles for a metal-oxalate chelate ring, which would be expected in complexes formed from this compound. Specific values will vary depending on the metal ion.

| Parameter | Typical Value Range | Description |

| M-O Bond Length | 2.0 - 2.2 Å | The distance between the metal center (M) and the coordinating oxygen atom of the oxalate. |

| O-C Bond Length | 1.25 - 1.29 Å | The length of the carbon-oxygen bonds within the coordinated oxalate ligand. |

| C-C Bond Length | 1.53 - 1.57 Å | The length of the central carbon-carbon bond in the oxalate ligand. |

| O-M-O Bite Angle | 80° - 85° | The angle formed by the two coordinating oxygen atoms and the central metal ion. |

| O-C-C Angle | 115° - 118° | The angle within the five-membered chelate ring. |

Catalytic Applications of Metal-Oxalate Complexes

Metal-oxalate complexes are known to exhibit catalytic activity in a variety of chemical transformations. The electronic properties of the metal center, combined with the redox-active nature of the oxalate ligand, can be harnessed for catalysis. Metal complexes derived from this compound could find potential applications in areas such as oxidative carbonylation and photocatalysis.

Oxidative Carbonylation:

Palladium-catalyzed oxidative carbonylation is a powerful method for the synthesis of esters, ketones, and other carbonyl compounds. liv.ac.uknih.gov In some of these processes, dialkyl oxalates are produced from the coupling of an alcohol and carbon monoxide in the presence of a palladium catalyst and an oxidant. google.com While this compound is a product of such a reaction, its corresponding metal complexes could also serve as catalysts or catalyst precursors.

A hypothetical catalytic cycle for an oxidative carbonylation reaction using a palladium complex of the oxalate derived from this compound might involve the following key steps:

Oxidative Addition: A low-valent palladium species undergoes oxidative addition with a substrate.

CO Insertion: Carbon monoxide inserts into a palladium-carbon or palladium-oxygen bond.

Reductive Elimination: The desired carbonyl compound is formed through reductive elimination, regenerating the active palladium catalyst.

The bulky 3,7-dimethyloctyl groups could influence the selectivity and activity of the catalyst by modifying the steric environment around the palladium center. This could potentially enhance selectivity for certain products by disfavoring the formation of sterically demanding transition states. acs.orgacs.org

Photocatalysis:

Iron-oxalate complexes, such as ferrioxalate (B100866), are well-known for their photocatalytic properties. mdpi.com Upon absorption of UV or visible light, these complexes can undergo a ligand-to-metal charge transfer (LMCT), leading to the reduction of the metal center and the generation of a radical anion from the oxalate ligand. This process can initiate a cascade of reactions useful for the degradation of organic pollutants. informahealthcare.comtandfonline.comresearchgate.net

A metal complex of the oxalate from this compound, particularly with iron (Fe³⁺), could potentially be used in photocatalytic applications. The lipophilic nature of the complex, imparted by the long alkyl chains, might make it particularly suitable for the degradation of non-polar organic pollutants in biphasic or non-aqueous systems. The general mechanism would likely follow that of other ferrioxalate systems, where the photogenerated radicals drive the degradation of target molecules.

Interactive Data Table: Potential Catalytic Performance Indicators

This table illustrates the type of data that would be relevant for evaluating the catalytic performance of metal complexes of this compound in hypothetical reactions.

| Catalytic Application | Key Performance Indicator | Potential Advantage of Bulky Ligand |

| Oxidative Carbonylation | Turnover Number (TON) | May enhance catalyst lifetime by preventing deactivation pathways. |

| Turnover Frequency (TOF) | Steric hindrance could either increase or decrease the rate depending on the reaction mechanism. | |

| Selectivity (%) | Could improve selectivity for less sterically hindered products. | |

| Photocatalytic Degradation | Degradation Efficiency (%) | Enhanced solubility in organic phases could improve degradation of non-polar pollutants. |

| Rate Constant (k) | The electronic effect of the alkyl groups is likely minimal, so the rate may be comparable to other iron oxalates. |

Future Research Directions and Emerging Paradigms for Bis 3,7 Dimethyloctyl Oxalate

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, and Bis(3,7-dimethyloctyl) oxalate (B1200264) presents a prime candidate for such in silico investigation. Given the current lack of extensive empirical data, predictive modeling can provide valuable insights into its physicochemical properties and potential applications, thereby guiding and accelerating experimental work.

Machine learning models can be trained on large datasets of known esters and oxalates to predict a range of properties for Bis(3,7-dimethyloctyl) oxalate. These properties can include, but are not limited to, boiling point, viscosity, thermal stability, and solubility in various solvents. The input features for these models would be derived from the molecular structure of the compound, such as molecular weight, topological indices, and quantum chemical descriptors. The branched nature of the 3,7-dimethyloctyl chains would be a critical parameter in these predictions, as it significantly influences the molecule's packing and intermolecular interactions.

The development of a comprehensive in silico profile for this compound will be instrumental in identifying its potential as a specialty chemical, for instance, as a high-performance lubricant, a polymer additive, or a unique solvent. This predictive approach will significantly reduce the experimental overhead and allow for a more targeted and efficient research and development process.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Basis of Estimation |

| Molecular Formula | C22H42O4 | --- |

| Molecular Weight | 370.57 g/mol | --- |

| Boiling Point | > 300 °C | Based on the high molecular weight and long alkyl chains. |

| Density | ~0.9 g/cm³ | Inferred from structurally similar long-chain esters. |

| Solubility in Water | Low | Due to the large, non-polar alkyl groups. |

| Solubility in Organic Solvents | High | Expected to be soluble in hydrocarbons and other non-polar solvents. |

Note: The values in this table are estimations based on the properties of the precursor alcohol (3,7-dimethyloctan-1-ol) and general characteristics of long-chain dialkyl oxalates. Experimental verification is required.

Development of Sustainable Synthesis Routes for this compound

The principles of green chemistry are increasingly integral to modern chemical synthesis. For a compound with potential industrial applications like this compound, the development of sustainable and environmentally benign synthesis routes is of paramount importance.

Traditional esterification methods often rely on harsh conditions, such as high temperatures and strong acid catalysts, which can lead to side reactions and the generation of significant waste. organic-chemistry.org Future research should focus on cleaner alternatives. One of the most promising avenues is the use of enzymatic catalysis. Lipases, for instance, are enzymes that can catalyze esterification reactions under mild conditions with high selectivity. researchgate.net The synthesis of this compound could be explored using immobilized lipases in a solvent-free system or in green solvents like ionic liquids or supercritical fluids. This approach would not only reduce energy consumption and waste but could also offer higher purity products due to the high specificity of enzymatic reactions. The steric hindrance of the 3,7-dimethyloctanol may pose a challenge for some enzymes, necessitating the screening of a variety of lipases or protein engineering to enhance catalytic activity for this specific substrate. researchgate.net

Another sustainable approach is the use of heterogeneous catalysts. Solid acid catalysts, such as zeolites or functionalized resins, can replace corrosive mineral acids, simplifying product purification and allowing for catalyst recycling. The direct synthesis from oxalic acid and 3,7-dimethyloctanol over a solid acid catalyst under reactive distillation conditions, where water is continuously removed to drive the equilibrium towards product formation, would be an efficient and sustainable process to investigate.

Furthermore, exploring the synthesis from renewable feedstocks would enhance the green credentials of this compound. If 3,7-dimethyloctanol can be derived from biorenewable sources, the entire synthesis route could be rendered more sustainable.

Table 2: Comparison of Potential Synthesis Routes for this compound

| Synthesis Route | Catalyst | Advantages | Potential Challenges |

| Fischer Esterification | Concentrated H2SO4 | Well-established method. | Harsh conditions, waste generation, potential for side reactions. |

| Transesterification | Metal alkoxide | High conversion. | Moisture sensitive, stoichiometric use of reagents. |

| Enzymatic Esterification | Immobilized Lipase | Mild conditions, high selectivity, low waste. researchgate.net | Steric hindrance of the alcohol, enzyme cost and stability. |

| Heterogeneous Catalysis | Solid Acid (e.g., Zeolite) | Catalyst reusability, simplified purification. | Catalyst deactivation, potentially lower activity for sterically hindered substrates. |

Advanced Characterization Techniques for In Situ Monitoring of Reactions

To optimize the synthesis of this compound and to gain a deeper understanding of the reaction kinetics and mechanisms, the application of advanced, in situ characterization techniques is crucial. Traditional offline analysis methods, such as gas chromatography or HPLC, provide snapshots of the reaction progress but can be time-consuming and may not capture transient intermediates.